2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethanamine hydrochloride
Overview
Description
This compound, also known as 2-[2-Methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethanamine hydrochloride, has the molecular formula C12H14ClF3N2 and a molecular weight of 278.7 . It is a derivative of indole, a heterocyclic aromatic organic compound, which has been substituted with a trifluoromethyl group .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H13F3N2.ClH/c1-7-8(5-6-16)9-3-2-4-10(11(9)17-7)12(13,14)15;/h2-4,17H,5-6,16H2,1H3;1H . This indicates that the compound contains a trifluoromethyl group (-CF3) and an indole group, both attached to an ethanamine group.Physical And Chemical Properties Analysis
This compound has a molecular weight of 278.7 . It is recommended to be stored in a refrigerated environment .Scientific Research Applications
Asymmetric Synthesis
- Asymmetric Synthesis : (Yang Jia-li, 2015) discusses the asymmetric synthesis of a compound similar to 2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethanamine hydrochloride. This synthesis involves the preparation of a key intermediate, trifluoromethyl substituted (S)-tert-butylsulfonylamide, followed by the removal of the protection group to yield the final product.
DNA Binding and Nuclease Activity
- DNA Binding, Nuclease Activity, and Cytotoxicity Studies : (Pankaj Kumar et al., 2012) explores Cu(II) complexes of tridentate ligands, including compounds similar to this compound. This study focuses on the DNA binding propensity and nuclease activity of these complexes, along with their cytotoxic effects on various cancer cell lines.
Catalytic Activity of Rare-Earth Metal Amido Complexes
- Catalytic Activity in Rare-Earth Metal Complexes : (Song Yang et al., 2014) discusses the synthesis of rare-earth metal amido complexes using pyrrolyl-functionalized indoles, which are structurally related to this compound. These complexes exhibit catalytic activity for hydrophosphonylation of aldehydes and ketones, suggesting potential applications in organic synthesis.
Efflux Pump Inhibition in Bacterial Resistance
- Efflux Pump Inhibition : (A. Héquet et al., 2014) examines 1-(1H-indol-3-yl)ethanamine derivatives, which are structurally similar to this compound. These derivatives have been found to inhibit the NorA efflux pump in Staphylococcus aureus, potentially restoring the antibacterial activity of certain antibiotics against resistant strains.
Biocidal and Corrosion Inhibition Properties
- Multifunctional Biocide and Corrosion Inhibitor : (R. W. Walter & L. M. Cooke, 1997) reports on 2-(Decylthio)Ethanamine Hydrochloride, a compound structurally related to this compound. This compound is a multifunctional biocide with broad-spectrum activity against bacteria, fungi, and algae, as well as properties of biofilm and corrosion inhibition.
properties
IUPAC Name |
2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2.ClH/c1-7-8(5-6-16)9-3-2-4-10(11(9)17-7)12(13,14)15;/h2-4,17H,5-6,16H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDORQLPOLINRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C(=CC=C2)C(F)(F)F)CCN.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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